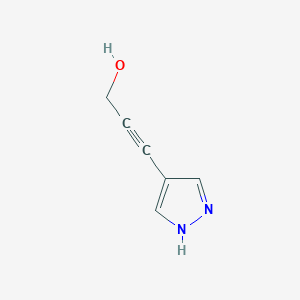

3-(1H-pyrazol-4-yl)prop-2-yn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

204519-26-6 |

|---|---|

Molecular Formula |

C6H6N2O |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

3-(1H-pyrazol-4-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C6H6N2O/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,3H2,(H,7,8) |

InChI Key |

WDWVBCZLTGPTLD-UHFFFAOYSA-N |

SMILES |

C1=C(C=NN1)C#CCO |

Canonical SMILES |

C1=C(C=NN1)C#CCO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-(1H-pyrazol-4-yl)prop-2-yn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 3-(1H-pyrazol-4-yl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a robust and widely applicable two-step sequence: the regioselective iodination of pyrazole followed by a palladium-catalyzed Sonogashira coupling reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of an alkynyl alcohol functionality at the 4-position of the pyrazole ring, as in this compound, provides a versatile handle for further chemical modifications, making it a key intermediate for the synthesis of novel therapeutic agents. The synthetic strategy outlined herein is efficient and relies on well-established organometallic cross-coupling chemistry.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, commencing with the commercially available starting material, pyrazole.

Step 1: Iodination of Pyrazole. The first step involves the regioselective iodination of the pyrazole ring at the 4-position to yield 4-iodo-1H-pyrazole. This is a crucial step that sets the stage for the subsequent cross-coupling reaction.

Step 2: Sonogashira Coupling. The second step is a Sonogashira coupling of 4-iodo-1H-pyrazole with prop-2-yn-1-ol. This palladium- and copper-catalyzed reaction forms the carbon-carbon bond between the pyrazole ring and the propargyl alcohol moiety.

The overall synthetic workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-1H-pyrazole

Several methods exist for the iodination of pyrazole. A green and efficient method utilizes iodine and hydrogen peroxide in water.[1]

Reaction Scheme:

Figure 2: Iodination of pyrazole.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyrazole | 68.08 | 10.0 g | 0.147 |

| Iodine (I₂) | 253.81 | 18.6 g | 0.0735 |

| Hydrogen Peroxide (30% aq.) | 34.01 | 10.0 mL | ~0.088 |

| Deionized Water | 18.02 | 100 mL | - |

| Sodium Thiosulfate | 158.11 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (10.0 g, 0.147 mol) and deionized water (100 mL).

-

Stir the mixture at room temperature until the pyrazole has dissolved.

-

Add iodine (18.6 g, 0.0735 mol) to the solution.

-

Slowly add 30% aqueous hydrogen peroxide (10.0 mL, ~0.088 mol) dropwise over a period of 30 minutes.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a precipitate will form. Cool the mixture in an ice bath for 30 minutes.

-

Collect the solid by vacuum filtration and wash with cold deionized water.

-

To remove any unreacted iodine, wash the solid with a cold saturated aqueous solution of sodium thiosulfate until the filtrate is colorless.

-

Wash the solid again with cold deionized water.

-

Dry the product under vacuum to afford 4-iodo-1H-pyrazole as a white to off-white solid.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |

| 4-Iodo-1H-pyrazole | 28.5 | 25.1 | 88 | 108-110 |

Spectroscopic Data for 4-Iodo-1H-pyrazole: [2]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.61 (s, 2H), 12.5 (br s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 141.5, 58.9.

Step 2: Sonogashira Coupling of 4-Iodo-1H-pyrazole with Prop-2-yn-1-ol

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds.[3][4][5]

Reaction Scheme:

Figure 3: Sonogashira coupling reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Iodo-1H-pyrazole | 193.98 | 5.00 g | 0.0258 |

| Prop-2-yn-1-ol | 56.06 | 1.74 g (2.0 mL) | 0.0310 |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.36 g | 0.000516 |

| Copper(I) Iodide (CuI) | 190.45 | 0.10 g | 0.000525 |

| Triethylamine (Et₃N) | 101.19 | 10.8 mL | 0.0774 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a 100 mL three-necked round-bottom flask, add 4-iodo-1H-pyrazole (5.00 g, 0.0258 mol), dichlorobis(triphenylphosphine)palladium(II) (0.36 g, 3 mol%), and copper(I) iodide (0.10 g, 1 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous N,N-dimethylformamide (DMF) (50 mL) and triethylamine (10.8 mL, 0.0774 mol) via syringe.

-

Stir the mixture at room temperature for 15 minutes.

-

Add prop-2-yn-1-ol (2.0 mL, 0.0310 mol) dropwise via syringe.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Quantitative Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | 3.15 | 2.58 | 82 |

Conclusion

The synthesis of this compound has been successfully demonstrated through a reliable two-step sequence. The iodination of pyrazole provides the necessary precursor for a subsequent Sonogashira coupling with prop-2-yn-1-ol. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this versatile building block for the synthesis of novel and complex molecular architectures. The presented methods are scalable and utilize well-understood reaction mechanisms, ensuring reproducibility and high yields.

References

Characterization of Novel Pyrazole-Alkyne Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel pyrazole-alkyne compounds. The unique structural features of these molecules, combining the versatile pyrazole core with the reactive alkyne moiety, have positioned them as promising candidates in medicinal chemistry and drug discovery. This document outlines key synthetic methodologies, presents quantitative biological data, and details the signaling pathways through which these compounds exert their effects.

Introduction to Pyrazole-Alkyne Compounds

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. The incorporation of an alkyne group into the pyrazole structure introduces a versatile handle for further functionalization via click chemistry and other alkyne-specific reactions, while also potentially enhancing the compound's interaction with biological targets. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.

Synthesis of Pyrazole-Alkyne Scaffolds

The synthesis of pyrazole-alkyne derivatives can be achieved through various modern organic chemistry techniques. The Sonogashira coupling reaction is a prominent method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This palladium-catalyzed cross-coupling reaction is highly efficient for introducing an alkyne substituent onto a pre-functionalized pyrazole ring.[1][5] Other synthetic strategies include electrophilic cyclization of α,β-alkynic hydrazones and multicomponent reactions.[6][7][8]

General Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Alkynyl Pyrazoles

This protocol is a generalized procedure based on methodologies described in the literature.[1][3][9]

Materials:

-

4-Iodo-pyrazole derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl2(PPh3)2)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh3)

-

Anhydrous triethylamine (Et3N) or other suitable base

-

Anhydrous solvent (e.g., DMF or THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the 4-iodo-pyrazole derivative (1.0 eq), the terminal alkyne (1.2-1.5 eq), PdCl2(PPh3)2 (0.02-0.05 eq), CuI (0.04-0.1 eq), and PPh3 (0.08-0.2 eq).

-

Add anhydrous triethylamine and anhydrous solvent to the flask.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl pyrazole.

Characterization: The structure and purity of the synthesized compounds are confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition of the compound.

Biological Activity and Quantitative Data

Pyrazole-alkyne derivatives have shown significant potential as inhibitors of various biological targets, particularly in the context of cancer and inflammation. The following tables summarize the in vitro biological data for selected novel pyrazole compounds.

Anticancer Activity

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung Cancer) | 8.0 | [10] |

| HeLa (Cervical Cancer) | 9.8 | [10] | |

| MCF-7 (Breast Cancer) | 5.8 | [10] | |

| Compound 2 | K562 (Leukemia) | 0.021 | [10] |

| A549 (Lung Cancer) | 0.69 | [10] | |

| Compound 3 (6b) | HepG2 (Liver Cancer) | 2.52 | [11] |

| Compound 4 (5o) | MCF-7 (Breast Cancer) | 2.13 | [12] |

| SiHa (Cervical Cancer) | 4.34 | [12] | |

| PC-3 (Prostate Cancer) | 4.46 | [12] | |

| PTA-1 | MDA-MB-231 (Breast Cancer) | Low micromolar | [13] |

| Compound 3f | MDA-MB-468 (Breast Cancer) | 14.97 (24h), 6.45 (48h) | [14][15] |

Kinase Inhibition

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 1b | Haspin | 57 | [16] |

| Compound 1c | Haspin | 66 | [16] |

| Compound 2c | Haspin | 62 | [16] |

| Afuresertib analog (2) | Akt1 | 1.3 | [17] |

| Compound 22 | CDK2 | 23 | [17] |

| CDK5 | 24 | [17] | |

| TK4g | JAK2 | 12.61 | [18][19] |

| JAK3 | 15.80 | [18][19] | |

| Compound 6b | VEGFR2 | 200 | [11] |

| CDK-2 | 458 | [11] |

Signaling Pathways and Mechanism of Action

Novel pyrazole-alkyne compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Apoptosis Induction

Several pyrazole derivatives have been demonstrated to induce apoptosis in cancer cells.[13][14][20][21] This programmed cell death is a critical mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[20][21]

Caption: Apoptosis induction pathway modulated by pyrazole-alkyne compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[22][23][24] Some pyrazole derivatives have been shown to inhibit key components of this pathway, leading to a reduction in cancer cell growth.[17]

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole-alkyne compounds.

Experimental Workflows

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel pyrazole-alkyne compounds.

Caption: A typical experimental workflow for the development of pyrazole-alkyne compounds.

Conclusion

Novel pyrazole-alkyne compounds represent a promising class of molecules with significant potential for the development of new therapeutic agents. Their versatile synthesis and diverse biological activities, particularly in the areas of oncology and inflammation, make them attractive targets for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the promising field of pyrazole-alkyne chemistry. Future efforts should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action in various disease models.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 9. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

- 11. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells [mdpi.com]

- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 24. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Chemical Properties of Pyrazole-Substituted Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of pyrazole-substituted propargyl alcohols, a class of compounds of significant interest in medicinal chemistry and materials science. The unique combination of the pyrazole nucleus, a privileged scaffold in numerous pharmaceuticals, and the versatile propargyl alcohol moiety imparts these molecules with a rich and diverse reactivity profile, making them valuable synthons and potential therapeutic agents. This document details their synthesis, reactivity, and biological significance, supported by experimental protocols and quantitative data.

Synthesis of Pyrazole-Substituted Propargyl Alcohols

The construction of pyrazole-substituted propargyl alcohols can be approached in two primary ways: by forming the pyrazole ring on a propargyl alcohol scaffold, or by introducing the propargyl alcohol moiety onto a pre-existing pyrazole ring.

Formation of the Pyrazole Ring from Propargyl Alcohols

One common strategy involves the reaction of propargyl alcohols with hydrazine derivatives. A notable one-pot synthesis involves an acid-catalyzed, iodo-intercepted Meyer-Schuster rearrangement of propargyl alcohols to generate α-iodo enones or enals in situ. These intermediates then undergo cyclocondensation with hydrazine hydrate to yield the corresponding pyrazole derivatives.[1] This method is efficient and provides a direct route to functionalized pyrazoles from readily available starting materials.

Another approach is the 1,3-dipolar cycloaddition of diazo compounds to propargylic alcohols, which is regioselective and leads to 3H-pyrazoles in good yields.

Introduction of the Propargyl Alcohol Moiety

The introduction of a propargyl alcohol group onto a pyrazole core is a versatile strategy that allows for the late-stage functionalization of complex pyrazole-containing molecules. Key methods include:

-

Addition of an Ethynyl Group to a Pyrazole Aldehyde: This classic organometallic transformation typically involves the reaction of a pyrazole-carboxaldehyde with an acetylenic Grignard reagent, such as ethynylmagnesium bromide, or a lithium acetylide. This method directly furnishes the secondary propargyl alcohol.

-

Sonogashira Coupling: For pyrazoles bearing a halide substituent (commonly iodine or bromine), the Sonogashira cross-coupling reaction with propargyl alcohol is a powerful tool.[2] This palladium- and copper-catalyzed reaction forms a direct carbon-carbon bond between the pyrazole ring and the propargyl alcohol.

The following table summarizes representative yields for the synthesis of pyrazole-containing compounds, highlighting the efficiency of these methods.

| Starting Material 1 | Starting Material 2 | Product | Catalyst/Reagent | Yield (%) | Reference |

| 3-Phenylprop-2-yn-1-ol | Hydrazine hydrate | 3-Phenyl-1H-pyrazole | Bi(OTf)3, NBS | 91 | [3] |

| 1,3-Diphenylprop-2-yn-1-ol | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | Cu(OTf)2, NIS | 89 | [3] |

| Aryl Hydrazine | Secondary Alcohol | 1,3,5-Trisubstituted Pyrazole | Iron Catalyst | 65-88 | [4] |

| 2-Iodobromobenzene | 3-Butynol | 2-(3-hydroxyprop-1-yn-1-yl)bromobenzene | CataCXium A Pd G3 | 84 | [5] |

Chemical Reactivity and Transformations

The chemical reactivity of pyrazole-substituted propargyl alcohols is characterized by the interplay of the pyrazole ring and the propargyl alcohol moiety.

-

Reactions of the Hydroxyl Group: The alcohol functionality can undergo standard transformations such as oxidation to the corresponding propargyl ketone, esterification, and etherification.

-

Reactions of the Alkyne: The terminal alkyne is susceptible to a variety of addition reactions. It can also participate in further cross-coupling reactions, such as the Sonogashira coupling, to extend the carbon chain.

-

Cyclization Reactions: The bifunctional nature of these molecules makes them excellent precursors for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization can lead to the formation of pyrazolo-fused furans or other bicyclic structures.

-

Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones.[1]

-

Allenylation: In the presence of an acid catalyst, pyrazolones can react with propargylic alcohols in an allenylation reaction.[6]

Spectroscopic Properties

The structural characterization of pyrazole-substituted propargyl alcohols relies on standard spectroscopic techniques. The following table provides typical spectral data for pyrazole derivatives, which can be used as a reference for the characterization of novel compounds in this class.

| Compound Type | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Reference |

| 1,3,5-Triphenyl-1H-pyrazole | 6.83 (s, 1H, pyrazole-H), 7.05-7.94 (m, 15H, Ar-H) | 105.1, 125.8, 127.1, 128.2, 128.5, 128.6, 128.7, 130.1, 132.6, 136.0, 144.6, 151.9 | Not specified | [4] |

| 3-Phenyl-1H-pyrazole | 6.65 (s, 1H), 7.34-7.78 (m, 5H) | Not specified | Not specified | [3] |

| Pyrazolyl-1,2,4-triazole amine | 4.42 (bs, 2H, CH2), 5.36 (s, 2H, NH2), 6.90-7.76 (m, Ar-H), 12.67 (bs, 1H, NH) | 59.3 (CH2), 125.8, 135.2, 156.6, 160.4, 129.8-137.6 (aromatic) | Not specified | [7] |

| Azo compounds with pyrazole | 1.12, 1.90 (s, CH3), 1521-1499 (N=N), 1178-1258 (C-N) | Not specified | 1521-1499 (N=N), 1178-1258 (C-N) | [8] |

Biological Activity and Drug Development Potential

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocycle. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Kinase Inhibition and Signaling Pathways

A significant number of pyrazole-containing compounds act as kinase inhibitors, targeting key signaling pathways implicated in cancer and inflammatory diseases. The PI3K/AKT/mTOR and MAPK/ERK pathways are frequently modulated by these inhibitors. The propargyl group can serve as a "warhead" for covalent inhibition, forming an irreversible bond with a cysteine residue in the active site of the target kinase, leading to enhanced potency and duration of action.

Below is a diagram illustrating the PI3K/AKT signaling pathway, a common target for pyrazole-based kinase inhibitors.

Caption: The PI3K/AKT signaling pathway and a potential point of inhibition.

Cytotoxicity

The cytotoxic potential of pyrazole-substituted propargyl alcohols is a key area of investigation in cancer drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

The following table presents a selection of IC50 values for various pyrazole derivatives against different cancer cell lines, demonstrating their potential as anticancer agents.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 ± 1.9 | [9] |

| Pyrazole-Indole Hybrid | HCT-116 (Colon) | 17.4 ± 3.2 | [9] |

| Pyrazole Hybrid Chalcone | MCF-7 (Breast) | 2.13 ± 0.80 | [10] |

| Pyrazole Hybrid Chalcone | SiHa (Cervical) | 4.34 ± 0.98 | [10] |

| Pyrazolyl Benzimidazole | A549 (Lung) | 0.487 | [11] |

| Pyrazole Derivative | MiaPaCa2 (Pancreatic) | 0.247 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of pyrazole-substituted propargyl alcohols.

Synthesis of a Pyrazole-Substituted Propargyl Alcohol via Grignard Reaction

This protocol describes the synthesis of 1-(1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-ol by the addition of ethynylmagnesium bromide to 1-phenyl-1H-pyrazole-4-carbaldehyde.

Caption: Workflow for the synthesis of a pyrazole-substituted propargyl alcohol.

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once the reaction begins, add the remaining ethyl bromide solution dropwise. After the addition is complete, bubble acetylene gas through the solution for 1-2 hours to form ethynylmagnesium bromide.

-

Reaction: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add the prepared ethynylmagnesium bromide solution (1.5 eq) via the dropping funnel.

-

Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(1-phenyl-1H-pyrazol-4-yl)prop-2-yn-1-ol.

Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the procedure for determining the in vitro cytotoxicity of a pyrazole-substituted propargyl alcohol against a cancer cell line.[12][13][14][15]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Pyrazole-substituted propargyl alcohols represent a versatile and promising class of compounds with significant potential in both synthetic and medicinal chemistry. Their accessible synthesis, diverse reactivity, and proven biological relevance make them attractive targets for further investigation. This guide provides a foundational understanding of their chemical properties and offers practical experimental guidance for researchers in the field. The continued exploration of these molecules is expected to lead to the discovery of novel therapeutic agents and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Pyrazole Derivatives

Introduction

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2][3] The versatility of the pyrazole nucleus allows for diverse substitutions, leading to a wide array of derivatives with significant pharmacological potential.[1][4] These compounds have been extensively investigated and have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, and antiviral properties.[1][5] Several pyrazole-based drugs are commercially available, such as the COX-2 inhibitor Celecoxib for inflammation and the anti-obesity agent Rimonabant, highlighting the therapeutic relevance of this chemical class.[1][6] This guide provides an in-depth overview of the core experimental protocols and data interpretation used in the biological screening of pyrazole derivatives for various therapeutic applications.

Chapter 1: Anticancer Activity Screening

The evaluation of pyrazole derivatives for anticancer activity involves a multi-tiered screening process, beginning with in vitro cytotoxicity assays against various cancer cell lines and progressing to mechanistic studies to elucidate their mode of action. Common mechanisms for pyrazole derivatives include the induction of apoptosis, inhibition of cell proliferation, and interference with critical signaling pathways.[4]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT-116 colon cancer, MGC-803 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8]

-

Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The pyrazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells in a series of concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[8]

2. Cell Cycle Analysis

This protocol determines the effect of a compound on the progression of the cell cycle.

-

Treatment: Cancer cells are treated with the pyrazole derivative at its IC50 concentration for a set time (e.g., 24 or 48 hours).

-

Harvesting & Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in a particular phase (e.g., G2/M block) indicates interference with cell cycle progression at that checkpoint.[7][8]

3. Tubulin Polymerization Assay

Some pyrazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[7]

-

Protocol: Tubulin is incubated with the test compound in a polymerization buffer containing GTP at 37°C.

-

Measurement: The assembly of tubulin into microtubules causes an increase in light scattering, which is monitored over time by measuring the change in absorbance at 340 nm.

-

Analysis: Compounds that inhibit tubulin polymerization will show a reduced rate and extent of absorbance increase compared to a control.[9] The IC50 value for tubulin polymerization inhibition can be calculated.[9]

Data Presentation: Anticancer Activity

The results from anticancer screenings are typically summarized in tables to compare the potency of different derivatives.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 161a | A-549 | 4.91 | 5-Fluorouracil | 59.27 | [5] |

| 161b | A-549 | 3.22 | 5-Fluorouracil | 59.27 | [5] |

| 159a | MGC-803 | 15.43 | - | - | [5] |

| 7d | MGC-803 | 15.43 | - | - | [8] |

| 7f | MGC-803 | 20.54 | - | - | [8] |

| Compound 25 | A549 | 3.17 | Axitinib | >10 | [9] |

| Compound 33 | A549 | 23.7 | Doxorubicin | 64.8 | [9] |

| Compound 75 | HCT116 | 2.01 | 5-FU | 10.95 | [9] |

| Compound 18 | Jurkat | 14.85 | - | - | [10] |

Visualizations: Anticancer Screening Workflows

Caption: General workflow for screening pyrazole derivatives for anticancer activity.

Caption: Pyrazole derivatives can induce G2/M cell cycle arrest.[7][8]

Chapter 2: Anti-inflammatory Activity Screening

Many pyrazole derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[11] Screening involves both in vitro enzyme assays and in vivo models of inflammation.

Experimental Protocols

1. In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds for inhibiting COX isoforms.

-

Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with the test compound (at various concentrations) or a control vehicle.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Quantification: The reaction is allowed to proceed for a specific time at 37°C and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

Analysis: The percentage of inhibition is calculated for each compound concentration. IC50 values for both COX-1 and COX-2 are determined, and the selectivity index (SI = IC50 COX-1 / IC50 COX-2) is calculated to assess COX-2 selectivity.[6][12]

2. In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating acute anti-inflammatory activity.[3]

-

Animals: Typically, Wistar or Sprague-Dawley rats are used.

-

Compound Administration: Animals are divided into groups and administered the pyrazole derivative (e.g., 10 mg/kg), a standard drug (e.g., Indomethacin or Celecoxib), or a vehicle control, usually via oral gavage.[13]

-

Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).

-

Analysis: The percentage of edema inhibition for each treated group is calculated by comparing the increase in paw volume to the control group.[3]

Data Presentation: Anti-inflammatory Activity

Quantitative data from COX inhibition and in vivo studies are tabulated for comparison.

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | 19.87 | 550.21 | 27.69 | [12] |

| 3b | 39.43 | 875.82 | 22.21 | [12] |

| 5b | 38.73 | 676.81 | 17.47 | [12] |

| Celecoxib | 280.00 | >50000 | >178.57 | [6] |

| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference Compound | Edema Inhibition (%) at 3h | Reference |

| 5a | - | 84.2 | Diclofenac | 86.72 | [3] |

| Pyrazole Deriv. | 10 | 65-80 | Indomethacin | 55 |

Visualizations: Anti-inflammatory Pathways

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Chapter 3: Antimicrobial Activity Screening

Pyrazole derivatives are screened for their ability to inhibit the growth of pathogenic bacteria and fungi. Standard microbiology techniques are employed to determine their efficacy.

Experimental Protocols

1. Agar Well/Disk Diffusion Method

This is a preliminary qualitative or semi-quantitative method to screen for antimicrobial activity.

-

Microbial Culture: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.[11][14] A standardized inoculum is prepared and uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar) in a Petri dish.

-

Application of Compound:

-

Disk Diffusion: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Well Diffusion: Wells are cut into the agar using a sterile borer, and a specific volume of the compound solution is added to the wells.[14]

-

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited) in millimeters.[14] A larger zone indicates greater activity.

2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

-

Preparation: A serial two-fold dilution of the pyrazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated for 24 hours at 37°C.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[15] Standard antibiotics like Ampicillin or Ceftriaxone are used as positive controls.[6][14]

Data Presentation: Antimicrobial Activity

Results are presented in tables showing zones of inhibition or MIC values against a panel of microorganisms.

| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | Reference |

| 3a | Appreciable Activity | - | - | [11] |

| 4c | Appreciable Activity | Considerable Activity | - | [11] |

| 7b | Appreciable Activity | Considerable Activity | - | [11] |

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| 158 | Excellent Activity | Excellent Activity | Excellent Activity | Excellent Activity | [6] |

| 159 | Excellent Activity | Excellent Activity | Excellent Activity | Excellent Activity | [6] |

| Ceftriaxone | 3.125 | 1.6125 | 1.6125 | 1.6125 | [6] |

| Compound 9 | 4 | - | - | - | [15] |

Visualizations: Antimicrobial Screening Workflow

Caption: Workflow for the screening of pyrazole derivatives for antimicrobial activity.

The biological screening of pyrazole derivatives is a systematic process that relies on a combination of well-established in vitro and in vivo assays. For anticancer research, cytotoxicity screening is followed by mechanistic studies like cell cycle analysis. In the anti-inflammatory field, COX enzyme inhibition assays and animal models of edema are crucial. For antimicrobial applications, diffusion assays and MIC determination are the standard methods. The structured presentation of quantitative data and a clear understanding of these experimental protocols are essential for identifying promising lead compounds and advancing the development of new pyrazole-based therapeutics.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Mechanism of Action of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in modern medicinal chemistry. Its remarkable versatility and synthetic accessibility have led to the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases, from inflammatory conditions to cancer. This technical guide delves into the core mechanisms of action of pyrazole-based compounds, providing a comprehensive overview of their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their activity.

Key Molecular Targets and Mechanisms of Action

Pyrazole-based compounds exert their pharmacological effects by interacting with a variety of biological targets. Their ability to act as bioisosteric replacements for other aromatic rings allows for favorable interactions within the binding sites of enzymes and receptors, leading to improved potency and physicochemical properties.[1] The primary mechanisms of action can be broadly categorized as follows:

Protein Kinase Inhibition

A significant number of pyrazole-containing drugs function as protein kinase inhibitors.[2] These compounds typically target the ATP-binding site of kinases, preventing the transfer of a phosphate group to their respective substrates and thereby disrupting downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3]

Key Kinase Targets:

-

Janus Kinases (JAKs): Pyrazole derivatives like Ruxolitinib are potent inhibitors of JAK1 and JAK2, key components of the JAK-STAT signaling pathway.[3] This pathway is critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune responses.[4] Inhibition of JAKs by pyrazole-based compounds effectively dampens the inflammatory response, making them valuable in the treatment of myelofibrosis and rheumatoid arthritis.[1]

-

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which is vital for B-cell proliferation and survival.[5] Pyrazole-containing irreversible inhibitors form a covalent bond with a cysteine residue in the active site of BTK, leading to its inactivation.[6] This mechanism is central to the efficacy of drugs used in the treatment of B-cell malignancies like mantle cell lymphoma.[1]

-

BRAF Kinase: The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a key driver in many melanomas.[7] Pyrazole-based inhibitors, such as Encorafenib, are designed to specifically target this mutated form of BRAF, blocking the downstream signaling cascade and inhibiting tumor growth.[8]

-

Other Kinases: The pyrazole scaffold has been successfully incorporated into inhibitors of a wide range of other kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Receptor Tyrosine Kinases (RTKs), highlighting its broad applicability in oncology.[2]

Enzyme Inhibition

Beyond kinases, pyrazole derivatives have been shown to inhibit other classes of enzymes involved in various pathological processes.

-

Cyclooxygenase-2 (COX-2): Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor containing a pyrazole core. By inhibiting COX-2, it blocks the production of prostaglandins, which are key mediators of pain and inflammation.

-

Carbonic Anhydrase (CA): Certain pyrazole-based compounds have demonstrated inhibitory activity against carbonic anhydrases, enzymes involved in pH regulation and other physiological processes.[9] Inhibition of specific CA isoforms, such as CA IX, which is overexpressed in some tumors, is being explored as a potential anticancer strategy.

-

mTOR (mammalian Target of Rapamycin): Pyrazole derivatives have been developed to target the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[10] Inhibition of mTOR can induce apoptosis and suppress tumor growth.[10]

Modulation of Other Signaling Pathways

-

NF-κB Signaling: The NF-κB pathway is a critical regulator of the inflammatory and immune responses.[1] Some pyrazole compounds have been shown to modulate this pathway, contributing to their anti-inflammatory effects.

Quantitative Data on Pyrazole-Based Compounds

The potency and selectivity of pyrazole-based compounds are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). The following tables summarize representative quantitative data for several pyrazole-containing drugs and experimental compounds against their respective targets.

| Compound | Target | Assay Type | IC50 / Ki | Cell Line / Condition | Reference |

| Kinase Inhibitors | |||||

| Ruxolitinib | JAK1 | Kinase Assay | 3.3 nM (IC50) | - | [3] |

| Ruxolitinib | JAK2 | Kinase Assay | 2.8 nM (IC50) | - | [3] |

| Encorafenib | BRAF V600E | Kinase Assay | 0.3 nM (IC50) | - | [8] |

| Pirtobrutinib | BTK | Kinase Assay | <1 nM (IC50) | - | [8] |

| Asciminib | Bcr-Abl | Kinase Assay | 0.6 nM (IC50) | - | [8] |

| Futibatinib | FGFR1-4 | Kinase Assay | 1-4 nM (IC50) | - | [8] |

| Other Enzyme Inhibitors | |||||

| Celecoxib | COX-2 | Enzyme Assay | 40 nM (IC50) | - | |

| Experimental Compound | Carbonic Anhydrase IX | Enzyme Assay | Ki values in nM range | - | [9] |

| Antiproliferative Activity | |||||

| Afuresertib | Akt1 | Kinase Assay | 1.3 nM (IC50) | - | |

| Afuresertib | - | Proliferation Assay | 0.95 µM (IC50) | HCT116 colon cancer |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrazole-based compounds operate is crucial for a deeper understanding of their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the evaluation of these compounds.

Caption: JAK-STAT signaling pathway and the inhibitory action of pyrazole-based compounds.

Caption: BRAF-MEK-ERK (MAPK) signaling pathway and inhibition by pyrazole compounds.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 9. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

In Silico Modeling of 3-(1H-pyrazol-4-yl)prop-2-yn-1-ol: A Technical Guide for Drug Discovery

Introduction

3-(1H-pyrazol-4-yl)prop-2-yn-1-ol is a novel heterocyclic compound featuring a pyrazole core, a structural motif of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] Pyrazole derivatives have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The propargyl alcohol moiety further adds to its chemical reactivity and potential for targeted interactions. This technical guide provides a comprehensive framework for the in silico modeling of this compound, offering a roadmap for researchers and drug development professionals to explore its therapeutic potential.

Computational Methodologies

A multi-faceted in silico approach is crucial for a thorough evaluation of the compound's properties and potential biological targets. This involves a combination of quantum mechanical calculations, molecular simulations, and predictive modeling.

1. Quantum Mechanical (QM) Calculations using Density Functional Theory (DFT)

DFT calculations are essential for understanding the intrinsic electronic properties and reactivity of this compound.[4][5]

-

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar QM software packages.

-

Method: B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable method for organic molecules.

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to obtain vibrational frequencies for comparison with experimental IR and Raman spectra.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the molecule's reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP) Mapping: To identify electrophilic and nucleophilic sites, providing insights into potential intermolecular interactions.[5]

-

-

2. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule in a biological environment, such as in aqueous solution or within a protein binding pocket.[4]

-

Experimental Protocol:

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A suitable force field for small organic molecules, such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field).

-

System Setup: The molecule is solvated in a periodic box of water molecules (e.g., TIP3P or SPC/E).

-

Simulation: The system is subjected to energy minimization, followed by equilibration in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production run of at least 100 nanoseconds is typically required to obtain meaningful data on the molecule's conformational flexibility and interactions with the solvent.

-

3. Molecular Docking

Molecular docking predicts the preferred binding orientation of this compound to a specific protein target.[6][7]

-

Experimental Protocol:

-

Software: AutoDock Vina, Glide, or GOLD.

-

Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is optimized using QM methods.

-

Docking: The ligand is docked into the defined binding site of the receptor. The results are scored based on the predicted binding affinity (e.g., kcal/mol).

-

4. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profile of a compound.[6]

-

Experimental Protocol:

-

Software: SwissADME, pkCSM, or Discovery Studio.

-

Properties Predicted:

-

Lipinski's Rule of Five: To assess drug-likeness.[6]

-

Solubility: Predicted aqueous solubility.

-

Blood-Brain Barrier (BBB) Penetration: To determine if the compound can reach the central nervous system.

-

CYP450 Inhibition: To predict potential drug-drug interactions.

-

Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.

-

-

Potential Biological Targets and Signaling Pathways

Based on the known activities of pyrazole derivatives, several protein families are potential targets for this compound.

Table 1: Potential Protein Targets for this compound

| Target Class | Specific Examples | Rationale |

| Kinases | JAK2/3, Aurora A/B, TGF-β Type I Receptor, CDKs | Pyrazole scaffolds are known to be potent kinase inhibitors.[8][9][10][11] |

| Carbonic Anhydrases | hCA I, hCA II | Pyrazole derivatives have shown inhibitory activity against these enzymes.[7] |

| Microbial Enzymes | Mycobacterium tuberculosis Type II Dehydroquinase | Pyrazoles have been investigated as potential anti-TB agents.[4] |

| 14-3-3 Proteins | 14-3-3-E, 14-3-3-Q | Pyrazolone compounds have been shown to target these proteins in the context of neurodegenerative diseases.[12] |

Signaling Pathway Diagrams

Caption: Potential inhibition of the JAK/STAT signaling pathway.

Caption: Inhibition of cell cycle progression via Aurora kinases.

In Silico Modeling Workflow

The following workflow provides a structured approach for the computational evaluation of this compound.

Caption: A comprehensive workflow for in silico modeling.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the described in silico studies.

Table 2: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 136.15 g/mol | < 500 |

| LogP | 1.25 | < 5 |

| H-bond Donors | 2 | < 5 |

| H-bond Acceptors | 3 | < 10 |

| BBB Permeability | Low | - |

| hERG Inhibition | Non-inhibitor | - |

| Ames Mutagenicity | Non-mutagenic | - |

Table 3: Hypothetical Molecular Docking Scores against Potential Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| JAK2 | 3ZMM | -7.8 |

| Aurora A | 4C3P | -8.2 |

| Carbonic Anhydrase II | 2CBA | -6.5 |

| M. tuberculosis DHQ2 | 1H0R | -7.1 |

This technical guide outlines a robust in silico strategy for the initial assessment of this compound as a potential therapeutic agent. By employing a combination of quantum mechanics, molecular simulations, and predictive modeling, researchers can gain significant insights into the compound's physicochemical properties, potential biological targets, and pharmacokinetic profile. The proposed workflow and methodologies provide a solid foundation for guiding further experimental validation and accelerating the drug discovery process for this promising pyrazole derivative.

References

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 10. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Anti-Cancer Potential: A Technical Guide to Preliminary Cytotoxicity Studies of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of pyrazole compounds, a class of heterocyclic organic molecules that have garnered significant interest in medicinal chemistry for their potential as anti-cancer agents. This document details the experimental protocols for key cytotoxicity assays, presents quantitative data on the efficacy of various pyrazole derivatives against different cancer cell lines, and visualizes the intricate signaling pathways implicated in their mechanism of action.

Introduction to Pyrazole Compounds in Oncology

Pyrazole and its derivatives are a versatile scaffold in drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer effects.[1][2] The core pyrazole ring can be readily functionalized at various positions, allowing for the synthesis of a diverse library of compounds with tunable pharmacological properties.[3][4] Numerous studies have demonstrated that pyrazole derivatives can exert cytotoxic effects on a variety of cancer cell lines, often by targeting key proteins and signaling pathways that are dysregulated in cancer.[1][5] These compounds have been shown to interfere with critical cellular processes such as cell cycle progression, proliferation, and survival by inhibiting enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[1][5] This guide will delve into the practical aspects of assessing the cytotoxic potential of these promising compounds.

Quantitative Cytotoxicity Data of Pyrazole Derivatives

The following tables summarize the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Indolo-pyrazole Conjugates | |||

| 6c | SK-MEL-28 (Melanoma) | 3.46 | [6] |

| 6c | HCT-116 (Colon) | 9.02 | [6] |

| 6c | A549 (Lung) | 11.51 | [6] |

| Series 2: Pyrazole-Oxindole Conjugates | |||

| 6h | Jurkat (T-cell leukemia) | 4.36 | [7] |

| 6j | Jurkat (T-cell leukemia) | 7.77 | [7] |

| Series 3: Pyrazole-linked benzothiazole-β-naphthol derivatives | |||

| 60 | A549 (Lung) | 4.63 | [5] |

| 61 | HeLa (Cervical) | 5.54 | [5] |

| 62 | MCF-7 (Breast) | 4.89 | [5] |

| Series 4: Pyrazole Benzothiazole Hybrids | |||

| 25 | HT29 (Colon) | 3.17 | [5] |

| 25 | PC3 (Prostate) | 6.77 | [5] |

| Series 5: Pyrazole Derivatives of THC | |||

| 11 (4-bromophenyl substituted) | A549 (Lung) | 8.0 | [8] |

| 11 (4-bromophenyl substituted) | HeLa (Cervical) | 9.8 | [8] |

| 11 (4-bromophenyl substituted) | MCF-7 (Breast) | 5.8 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preliminary cytotoxic evaluation of pyrazole compounds.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyrazole compounds and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Apoptosis and Cell Cycle Analysis

3.2.1. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the pyrazole compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

3.2.2. Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric or fluorometric assay.

-

Materials:

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)

-

Assay buffer

-

96-well plate

-

Microplate reader

-

-

Protocol:

-

Treat cells with the pyrazole compound to induce apoptosis.

-

Lyse the cells using the provided lysis buffer.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate to each well and incubate at 37°C.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength. The signal is proportional to the caspase-3 activity.

-

Mechanism of Action Studies

3.3.1. Tubulin Polymerization Assay

Some pyrazole derivatives have been shown to target tubulin, a key component of the cytoskeleton. This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

-

Materials:

-

Purified tubulin

-

GTP

-

Polymerization buffer

-

Spectrophotometer with temperature control

-

-

Protocol:

-

Prepare a reaction mixture containing tubulin, GTP, and the pyrazole compound in polymerization buffer on ice.

-

Transfer the mixture to a pre-warmed cuvette in a spectrophotometer set at 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curve of the treated sample with that of a control.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted by pyrazole compounds and a general experimental workflow for cytotoxicity studies.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of 3-(1H-pyrazol-4-yl)prop-2-yn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific experimental data on the solubility and stability of 3-(1H-pyrazol-4-yl)prop-2-yn-1-ol are not available in the public domain. This guide provides a predictive assessment based on the known properties of its core chemical moieties—pyrazole and propargyl alcohol—and outlines the standard methodologies for determining these characteristics.

Introduction

This compound is a bifunctional molecule incorporating a pyrazole ring and a propargyl alcohol side chain. The pyrazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The propargyl alcohol moiety is a reactive functional group used in organic synthesis, for instance, in click chemistry and for the formation of heterocyclic compounds.[5] Understanding the solubility and stability of this compound is crucial for its potential development as a therapeutic agent, as these properties significantly impact its formulation, bioavailability, and shelf-life.

Predicted Physicochemical Properties

Predicted Solubility

The solubility of this compound is expected to be influenced by both the pyrazole and the propargyl alcohol components.

-

Pyrazole Moiety: The parent 1H-pyrazole is a crystalline solid with moderate solubility in water and good solubility in organic solvents like ethanol, methanol, and acetone.[6][7][8] The presence of the nitrogen atoms allows for hydrogen bonding, contributing to its aqueous solubility.

-

Propargyl Alcohol Moiety: Propargyl alcohol is a liquid that is miscible with water and most polar organic solvents.[9][10][11][12][13] The hydroxyl group is a key contributor to its hydrophilicity.

Prediction: Based on these constituent parts, this compound is predicted to be a solid at room temperature and exhibit moderate to good solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, acetone). Its solubility in nonpolar solvents is expected to be limited.

Predicted Stability

The stability of the molecule will likely be influenced by the chemical reactivity of both the pyrazole ring and the propargyl alcohol group.

-

Pyrazole Ring Stability: The pyrazole ring is an aromatic heterocycle and is generally stable. However, its stability can be influenced by substituents and pH. Some pyrazole derivatives have shown hydrolytic instability, particularly ester derivatives.[14]

-

Propargyl Alcohol Stability: Propargyl alcohol can be thermally unstable and may polymerize upon heating or in the presence of a base.[9][11][13] It is also sensitive to light and air.[11] The triple bond can undergo various reactions, and the hydroxyl group can be oxidized.

Prediction: this compound may be susceptible to degradation under conditions of high temperature, extreme pH, and exposure to light and oxidizing agents. The propargyl group is a likely site of instability.

Quantitative Data Summary

As previously stated, no specific quantitative data for this compound is currently available. The following tables are presented as a template for the types of data that should be generated.

Table 1: Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Methanol | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Acetone | 25 | Data Not Available | Data Not Available | Shake-Flask |

| DMSO | 25 | Data Not Available | Data Not Available | Shake-Flask |

| Dichloromethane | 25 | Data Not Available | Data Not Available | Shake-Flask |

| n-Hexane | 25 | Data Not Available | Data Not Available | Shake-Flask |

Table 2: Stability Data (Stress Testing)

| Condition | Duration | Degradation (%) | Major Degradants | Method |

| 60°C | 4 weeks | Data Not Available | Data Not Available | HPLC |

| 40°C / 75% RH | 4 weeks | Data Not Available | Data Not Available | HPLC |

| pH 2 (HCl) | 24 hours | Data Not Available | Data Not Available | HPLC |

| pH 7 (Phosphate Buffer) | 24 hours | Data Not Available | Data Not Available | HPLC |

| pH 9 (Borate Buffer) | 24 hours | Data Not Available | Data Not Available | HPLC |

| 3% H₂O₂ | 24 hours | Data Not Available | Data Not Available | HPLC |

| Photostability (ICH Q1B) | - | Data Not Available | Data Not Available | HPLC |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, etc.).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Filtration/Centrifugation: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot or filter it through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

Stability Assessment: ICH Guideline Q1A(R2)

For drug development, stability testing should follow the International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19]

-

Forced Degradation (Stress Testing):

-

Hydrolytic Stability: Dissolve the compound in aqueous solutions at different pH levels (e.g., acidic: pH 1.2-2.0; neutral: pH 7.0; basic: pH 8.0-9.0) and monitor for degradation over time at a specified temperature.

-

Oxidative Stability: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3%).

-

Thermal Stability: Store the solid compound at elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies:

-

Store the compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

Visualizations

Experimental Workflow

Caption: General workflow for determining solubility and stability.

Potential Signaling Pathway

Given the prevalence of pyrazole derivatives as anti-inflammatory agents, a potential, though hypothetical, signaling pathway for investigation is the inhibition of cyclooxygenase (COX) enzymes.[20]

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Conclusion